molecular formula C12H17ClN2O3 B8206069 tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate

tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate

Cat. No.: B8206069
M. Wt: 272.73 g/mol
InChI Key: MVYYXYGZHXDYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a pyridine ring substituted with a chloro group, a hydroxyethyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-(2-hydroxyethyl)pyridine and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, solvent, and catalysts. For example, the reaction may be conducted in an organic solvent like dichloromethane or ethanol, with the addition of a base such as triethylamine to facilitate the reaction.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, or reduced to form primary alcohols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include primary alcohols or amines.

    Hydrolysis: Products include amines and carbon dioxide.

Scientific Research Applications

tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: This compound has a formyl group instead of a hydroxyethyl group, which may result in different reactivity and applications.

    tert-Butyl (3-hydroxypropyl)carbamate: This compound has a different substitution pattern on the pyridine ring, which can affect its chemical properties and biological activity.

    tert-Butyl (2-aminoethyl)carbamate:

Uniqueness

tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[2-chloro-3-(2-hydroxyethyl)pyridin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(17)15-9-4-6-14-10(13)8(9)5-7-16/h4,6,16H,5,7H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYYXYGZHXDYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.